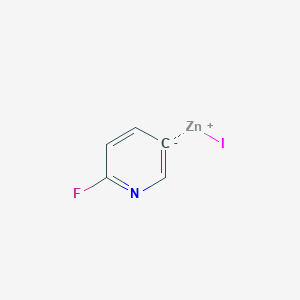
6-fluoropyridin-3-ylzinc iodide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoropyridin-3-ylzinc iodide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the construction of complex organic molecules. The compound is typically supplied as a solution in tetrahydrofuran to ensure stability and ease of handling.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 6-fluoropyridin-3-ylzinc iodide typically involves the reaction of 6-fluoropyridine with zinc iodide in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-Fluoropyridine+Zinc Iodide→6-Fluoropyridin-3-ylzinc Iodide
Industrial Production Methods: In an industrial setting, the production of 6-fluoropyridin-3-ylzinc iodide may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction. Quality control measures, such as gas chromatography and nuclear magnetic resonance spectroscopy, are employed to verify the purity of the final product.
化学反応の分析
Types of Reactions: 6-Fluoropyridin-3-ylzinc iodide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. The compound can also undergo oxidative addition and reductive elimination reactions, which are common in organometallic chemistry.
Common Reagents and Conditions: Common reagents used in reactions with 6-fluoropyridin-3-ylzinc iodide include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran or dimethylformamide are often used to dissolve the reactants and provide a suitable medium for the reaction.
Major Products: The major products formed from reactions involving 6-fluoropyridin-3-ylzinc iodide are typically complex organic molecules with new carbon-carbon bonds. These products can be further functionalized to create a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and materials.
科学的研究の応用
6-Fluoropyridin-3-ylzinc iodide is used extensively in scientific research due to its versatility in organic synthesis. In chemistry, it is employed to construct complex molecular architectures, which are essential in the development of new drugs and materials. In biology, the compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutic agents. In medicine, it is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. In industry, 6-fluoropyridin-3-ylzinc iodide is used in the production of fine chemicals, agrochemicals, and advanced materials.
作用機序
The mechanism by which 6-fluoropyridin-3-ylzinc iodide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The presence of the zinc atom enhances the nucleophilicity of the fluoropyridine ring, making it more reactive in cross-coupling reactions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the electrophilic partner and the reaction conditions.
類似化合物との比較
Similar Compounds:
- 6-Chloropyridin-3-ylzinc iodide
- 6-Bromopyridin-3-ylzinc iodide
- 6-Iodopyridin-3-ylzinc iodide
Uniqueness: 6-Fluoropyridin-3-ylzinc iodide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. The fluorine atom increases the stability and reactivity of the organozinc reagent, making it particularly useful in certain synthetic applications. Compared to its chloro, bromo, and iodo counterparts, the fluorinated compound often exhibits different reactivity patterns and selectivity, which can be advantageous in specific chemical transformations.
特性
分子式 |
C5H3FINZn |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
6-fluoro-3H-pyridin-3-ide;iodozinc(1+) |
InChI |
InChI=1S/C5H3FN.HI.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChIキー |
BYZYBZKXOLHWRN-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=NC=[C-]1)F.[Zn+]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


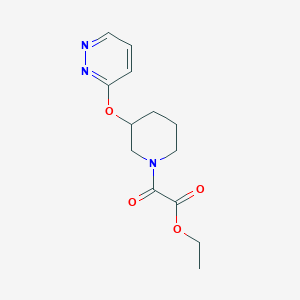
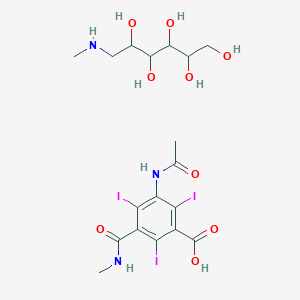
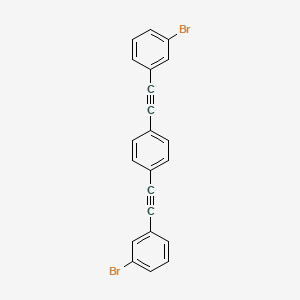


![5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14118010.png)
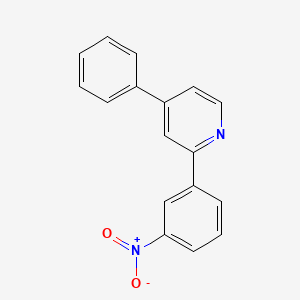
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118029.png)
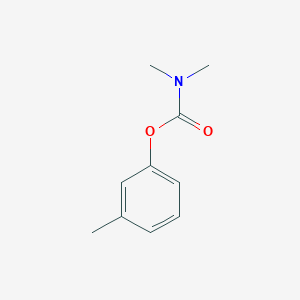
![(E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14118036.png)
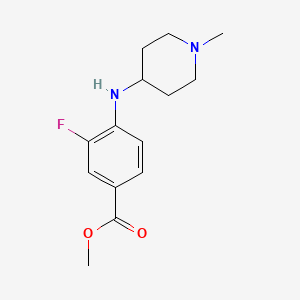
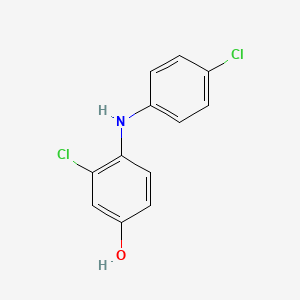
![benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118052.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14118062.png)
